1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose
Brand Name: Vulcanchem
CAS No.: 3866-62-4
VCID: VC20769959
InChI: InChI=1S/C36H38O7/c1-27(37)42-36-35(41-25-31-20-12-5-13-21-31)34(40-24-30-18-10-4-11-19-30)33(39-23-29-16-8-3-9-17-29)32(43-36)26-38-22-28-14-6-2-7-15-28/h2-21,32-36H,22-26H2,1H3/t32-,33+,34+,35-,36-/m1/s1
SMILES: CC(=O)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Molecular Formula: C36H38O7
Molecular Weight: 582.7 g/mol

1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose

CAS No.: 3866-62-4

Cat. No.: VC20769959

Molecular Formula: C36H38O7

Molecular Weight: 582.7 g/mol

* For research use only. Not for human or veterinary use.

1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose - 3866-62-4

Specification

CAS No. 3866-62-4
Molecular Formula C36H38O7
Molecular Weight 582.7 g/mol
IUPAC Name [(2S,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate
Standard InChI InChI=1S/C36H38O7/c1-27(37)42-36-35(41-25-31-20-12-5-13-21-31)34(40-24-30-18-10-4-11-19-30)33(39-23-29-16-8-3-9-17-29)32(43-36)26-38-22-28-14-6-2-7-15-28/h2-21,32-36H,22-26H2,1H3/t32-,33+,34+,35-,36-/m1/s1
Standard InChI Key YYFLBSFJOGQSRA-FGZSBDNFSA-N
Isomeric SMILES CC(=O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
SMILES CC(=O)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Canonical SMILES CC(=O)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator